molecular formula C18H19BrFNO2 B14121888 1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine

1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine

Cat. No.: B14121888
M. Wt: 380.3 g/mol
InChI Key: YHMHHGSFPHLMIJ-UHFFFAOYSA-N
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Description

The compound with the chemical formula C18H19BrFNO2 3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide typically involves the reaction of 2-bromophenyl derivatives with 3-fluorophenyl derivatives under specific conditions. The process often includes the use of hydrobromic acid and bromine as reagents . The reaction is carried out in a controlled environment, usually in a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may yield alcohols .

Scientific Research Applications

3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological pathways and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromophenyl)-N-(2-(4-fluorophenyl)-2-methoxyethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-(3-chlorophenyl)-2-methoxyethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-(3-methylphenyl)-2-methoxyethyl)propanamide .

Uniqueness

3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide: is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19BrFNO2

Molecular Weight

380.3 g/mol

IUPAC Name

5-(2-bromophenyl)-9-fluoro-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C18H19BrFNO2/c1-22-16-9-13-12(17(20)18(16)23-2)7-8-21-10-14(13)11-5-3-4-6-15(11)19/h3-6,9,14,21H,7-8,10H2,1-2H3

InChI Key

YHMHHGSFPHLMIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3Br)F)OC

Origin of Product

United States

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